molecular formula C9H15NO B14802420 2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one

2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one

Cat. No.: B14802420
M. Wt: 153.22 g/mol
InChI Key: YTUREWMXYZACKB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a simple and efficient route for preparing new heterocyclic amino acid derivatives containing azetidine rings.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-(azetidin-3-yl)-1-cyclopropylpropan-1-one

InChI

InChI=1S/C9H15NO/c1-6(8-4-10-5-8)9(11)7-2-3-7/h6-8,10H,2-5H2,1H3

InChI Key

YTUREWMXYZACKB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)C2CC2

Origin of Product

United States

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